(5-Cyclopentyl-1,2-oxazol-3-yl)methanol
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Overview
Description
(5-Cyclopentyl-1,2-oxazol-3-yl)methanol is an organic compound featuring a cyclopentyl group attached to an oxazole ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopentyl-1,2-oxazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime, which is then subjected to cyclization with a suitable reagent to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopentyl-1,2-oxazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocyclic compound.
Substitution: The hydrogen atoms on the oxazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
Oxidation: Formation of cyclopentyl-1,2-oxazol-3-yl aldehyde or carboxylic acid.
Reduction: Formation of a more saturated oxazole derivative.
Substitution: Formation of various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
(5-Cyclopentyl-1,2-oxazol-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Cyclopentyl-1,2-oxazol-3-yl)methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially modulating their activity. The cyclopentyl group may enhance the compound’s binding affinity and specificity, while the methanol group can participate in hydrogen bonding, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
(5-Cyclopentyl-1,2-oxazol-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(5-Cyclopentyl-1,2-oxazol-3-yl)amine: Contains an amine group instead of methanol.
(5-Cyclopentyl-1,2-oxazol-3-yl)acetic acid: Features an acetic acid group instead of methanol.
Uniqueness
(5-Cyclopentyl-1,2-oxazol-3-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanol group allows for specific interactions and reactions that are not possible with its analogs, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5-cyclopentyl-1,2-oxazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-6-8-5-9(12-10-8)7-3-1-2-4-7/h5,7,11H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXHSHUOEBJYFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=NO2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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